molecular formula C15H10ClNO4 B3005823 methyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 338778-41-9

methyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Cat. No.: B3005823
CAS No.: 338778-41-9
M. Wt: 303.7
InChI Key: BYQVTFFQXYXOLD-UHFFFAOYSA-N
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Description

Methyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a chromenopyridine derivative characterized by a fused tricyclic system: a benzopyran moiety linked to a pyridine ring. Key structural features include:

  • Chlorine substituent at position 7 (electron-withdrawing, enhancing electrophilic reactivity).
  • Methyl group at position 2 (steric and electronic modulation).
  • Methyl ester at position 3 (influencing solubility and metabolic stability).

This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents. Its ester group may act as a prodrug, hydrolyzing in vivo to the corresponding carboxylic acid for enhanced bioavailability .

Properties

IUPAC Name

methyl 7-chloro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO4/c1-7-9(15(19)20-2)6-11-13(18)10-5-8(16)3-4-12(10)21-14(11)17-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQVTFFQXYXOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=O)C3=C(C=CC(=C3)Cl)OC2=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C15H10ClNO4
  • Molecular Weight : 303.7 g/mol
  • CAS Number : [not specified in sources]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that this compound may exhibit:

  • Anti-inflammatory Activity : It potentially inhibits key inflammatory pathways by targeting specific kinases involved in the inflammatory response.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Antitumor Activity : Research has shown that derivatives of chromeno-pyridine compounds can inhibit cancer cell proliferation, suggesting a potential role in cancer therapy.

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications to the chromene and pyridine rings can significantly alter its pharmacological properties. For instance, the presence of the chloro group at the 7-position enhances its reactivity and biological potency compared to similar compounds without this substitution.

Biological Activity Data

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of TBK1 and IKKε
AntimicrobialEffective against certain pathogens
AntitumorInhibitory effects on cancer cells

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various chromeno-pyridine derivatives, including this compound. Results indicated significant inhibition of bacterial growth at low concentrations, particularly against Gram-positive bacteria.
  • Anti-inflammatory Studies : In vitro assays demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophage cultures, highlighting its potential as an anti-inflammatory agent.
  • Antitumor Activity : A series of experiments involving cancer cell lines showed that this compound induced apoptosis in cancer cells through the activation of caspase pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Chromenopyridine Core

The biological and physicochemical properties of chromenopyridines are highly dependent on substituent positioning and identity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Position) Ester Group Molecular Formula Molecular Weight Key Properties/Applications
Methyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate 7-Cl, 2-CH₃ Methyl C₁₅H₁₁ClNO₅ 328.71 Intermediate for prodrugs
Ethyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate 7-Cl, 2-CH₃ Ethyl C₁₆H₁₃ClNO₅ 342.74 Higher lipophilicity vs. methyl ester
Benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate 7-F, 2-CH₃ Benzyl C₂₁H₁₆FNO₅ 381.36 Slower hydrolysis; enhanced CNS penetration
Methyl 7-chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate 7-Cl, 2-CH₂OCH₃ Methyl C₁₆H₁₂ClNO₅ 333.73 Improved solubility due to methoxymethyl
2-Amino-7-(1-methylethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid (ANW) 7-CH(CH₃)₂, 2-NH₂ Carboxylic acid C₁₆H₁₄N₂O₄ 298.29 Active metabolite; binds kinase targets
Key Observations:
  • Ester Groups : Methyl esters (e.g., target compound) hydrolyze faster than ethyl or benzyl esters, impacting metabolic activation .
  • Amino vs. Ester Groups: The carboxylic acid derivative (ANW) lacks ester functionality, suggesting direct biological activity, whereas esters serve as prodrugs .

Q & A

Q. What is the optimized synthetic route for methyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate, and how are intermediates purified?

The compound can be synthesized via a pseudo-four-component reaction. A representative method involves refluxing salicylaldehyde derivatives (e.g., 7-chloro-substituted analogs), malononitrile, and 6-hydroxy-4-methylpyridin-2(1H)-one in pyridine for 2 hours. Post-reaction, the mixture is cooled, filtered, and washed with ethanol to isolate the product. Pyridine acts as both solvent and base, facilitating cyclization. Purification typically involves recrystallization from ethanol to remove unreacted starting materials .

Q. Which analytical techniques are most reliable for confirming the structure of this chromeno-pyridine derivative?

  • X-ray crystallography : Provides definitive confirmation of molecular geometry, bond lengths, and angles. For example, related chromeno-pyridine analogs crystallize in monoclinic systems (e.g., space group P2₁/c) with lattice parameters such as a = 10.52 Å, b = 12.34 Å, c = 14.76 Å, and β = 98.4° .
  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm), ester carbonyl (δ ~165–170 ppm), and lactone carbonyl (δ ~175 ppm).
  • IR : Strong absorptions at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (lactone C=O) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of structurally related chromeno-pyridine derivatives?

Diastereomeric ratios can be influenced by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor specific transition states.
  • Catalysts : Lewis acids like BF₃·OEt₂ or chiral auxiliaries can induce asymmetry. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates achieved >90% trans selectivity using L-proline as a catalyst .
  • Temperature : Lower temperatures (0–25°C) may stabilize intermediates, reducing epimerization .

Q. What mechanistic pathways explain the formation of the chromeno-pyridine core?

The reaction likely proceeds via:

  • Knoevenagel condensation : Between salicylaldehyde and malononitrile to form an α,β-unsaturated nitrile.
  • Michael addition : The pyridinone derivative attacks the nitrile’s β-position.
  • Cyclization : Intramolecular lactonization forms the chromeno-pyridine scaffold. Computational studies (DFT) on similar systems suggest a stepwise mechanism with rate-limiting cyclization .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound class?

Discrepancies in NMR or IR data may arise from:

  • Solvent effects : Ensure consistent solvent use (e.g., CDCl₃ vs. DMSO-d₆).
  • Tautomerism : The lactone-keto equilibrium can shift signals. Use 2D NMR (e.g., HSQC, HMBC) to assign tautomeric forms.
  • Impurities : High-resolution mass spectrometry (HRMS) with <2 ppm error confirms molecular formula .

Q. What strategies enable regioselective functionalization of the chromeno-pyridine scaffold?

  • Electrophilic substitution : The electron-rich pyridine ring (position 7) can undergo halogenation or nitration.
  • Cross-coupling : Palladium-catalyzed amination (e.g., Buchwald-Hartwig) modifies chloro substituents. For example, ethyl 7-cyclopropyl-2-(phenylamino)-thieno-pyridine derivatives were synthesized using aniline and Pd(OAc)₂ .
  • Ester hydrolysis : Controlled alkaline hydrolysis of the methyl ester yields carboxylic acid derivatives for further coupling .

Methodological Considerations

Q. What are the critical parameters for scaling up the synthesis while maintaining yield?

  • Reagent stoichiometry : Maintain a 1:2:1 ratio of aldehyde:malononitrile:pyridinone to avoid side products.
  • Reflux duration : Extending reaction time (>2 hours) may degrade heat-sensitive intermediates.
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) for larger batches to separate diastereomers .

Q. How can computational methods aid in predicting biological activity or reaction outcomes?

  • Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina.
  • DFT calculations : Predict reaction transition states or regioselectivity in functionalization. For example, Fukui indices can identify nucleophilic/electrophilic sites .

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